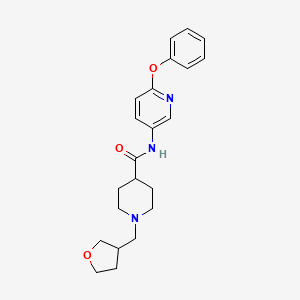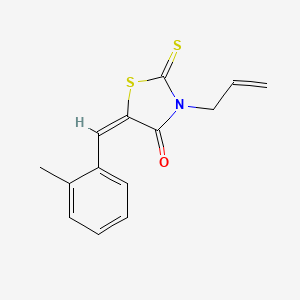
3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide, also known as MOPC, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. MOPC belongs to the class of phthalazine derivatives, which have been shown to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide is not fully understood, but studies have shown that it can inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide can induce DNA damage and apoptosis in cancer cells. 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and physiological effects:
3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial and fungal growth, and anti-inflammatory properties. Studies have also shown that 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide can inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide in lab experiments is its potent biological activity. 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties, which makes it a promising candidate for drug discovery and development. However, one of the limitations of using 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide in lab experiments is its synthetic nature, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide, including:
1. Investigating the structure-activity relationship of 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide and its derivatives to identify more potent compounds with improved biological activity.
2. Evaluating the pharmacokinetics and pharmacodynamics of 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide in vivo to determine its efficacy and safety as a potential drug candidate.
3. Investigating the mechanism of action of 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide in more detail to identify its molecular targets and pathways.
4. Investigating the potential of 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide as a lead compound for the development of new drugs for cancer, infectious diseases, and inflammatory disorders.
5. Developing new synthetic methods for the production of 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide and its derivatives to improve scalability and reduce costs.
Métodos De Síntesis
The synthesis of 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide involves a multi-step process that begins with the reaction of 2-phenylethylamine with 3,4-dihydrophthalic anhydride to form the intermediate product, 2-phenylethyl-3,4-dihydrophthalazine-1,4-dione. This intermediate is then treated with methyl iodide in the presence of a base to form the final product, 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide.
Aplicaciones Científicas De Investigación
3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide has been shown to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide can induce apoptosis in cancer cells by inhibiting the activity of the enzyme, topoisomerase II. 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide has also been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-methyl-4-oxo-N-(2-phenylethyl)phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21-18(23)15-10-6-5-9-14(15)16(20-21)17(22)19-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQOLUQZGQOMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6139332.png)


![N-allyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6139347.png)
![2-hydroxy-N'-[2,2,2-trifluoro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B6139359.png)

![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6139364.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6139368.png)
![1-(3-methoxyphenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6139383.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6139397.png)
![N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6139400.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B6139402.png)

![N-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6139409.png)